molecular formula C15H10O2 B12295500 9-Anthracene-d9-carboxylic acid

9-Anthracene-d9-carboxylic acid

Cat. No.: B12295500
M. Wt: 231.29 g/mol
InChI Key: XGWFJBFNAQHLEF-LOIXRAQWSA-N
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Description

9-Anthracene-d9-carboxylic acid is a deuterated derivative of 9-anthracenecarboxylic acid, a compound known for its applications in various fields of chemistry and material science. The deuterium atoms replace the hydrogen atoms in the anthracene ring, which can be useful in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Anthracene-d9-carboxylic acid typically involves the deuteration of 9-anthracenecarboxylic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas and other deuterated chemicals. The process requires stringent control of reaction conditions to achieve high purity and yield of the deuterated product.

Chemical Reactions Analysis

Types of Reactions

9-Anthracene-d9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

9-Anthracene-d9-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthracene-d9-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group and aromatic ring. The compound can participate in various chemical reactions, such as forming coordination complexes with metal ions or undergoing photochemical reactions. These interactions can influence the compound’s behavior in different environments and applications .

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenecarboxylic acid: The non-deuterated form, commonly used in similar applications.

    9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups, offering different reactivity and applications.

    1-Pyrenecarboxylic acid: Another aromatic carboxylic acid with distinct properties and uses.

Uniqueness

The uniqueness of 9-Anthracene-d9-carboxylic acid lies in its deuterium content, which makes it valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in complex systems and gain insights into reaction mechanisms and pathways .

Properties

Molecular Formula

C15H10O2

Molecular Weight

231.29 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,10-nonadeuterioanthracene-9-carboxylic acid

InChI

InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17)/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

XGWFJBFNAQHLEF-LOIXRAQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2C(=O)O)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O

Origin of Product

United States

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